マストパラン

概要

説明

科学的研究の応用

Mastoparan (trifluoroacetate salt) has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide folding.

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Mastoparan interacts with various enzymes, proteins, and other biomolecules. It stimulates the GTPase activity of certain subunits, shortening the lifespan of active G protein . It also promotes dissociation of any bound GDP from the protein, enhancing GTP binding . These properties of Mastoparan follow from the fact that it structurally resembles activated G protein receptors when placed in a phospholipid environment .

Cellular Effects

Mastoparan has a wide variety of effects on different types of cells. It promotes degranulation and the release of histamine in mast cells . In mast cells, this takes the form of histamine secretion, while in platelets and chromaffin cells, serotonin and catecholamines are released . Mastoparan activity in the anterior pituitary gland leads to prolactin release .

Molecular Mechanism

Mastoparan exerts its effects at the molecular level through various mechanisms. It interferes with G protein activity, stimulating the GTPase activity of certain subunits . This leads to an increase in the GTP turnover of G proteins . The resultant G protein-mediated signaling cascade leads to intracellular IP3 release and the resultant influx of Ca2+ .

Temporal Effects in Laboratory Settings

The effects of Mastoparan change over time in laboratory settings. Among 55 mastoparans, 35 could significantly induce mast cell degranulation, 7 had modest mast cell degranulation activity, and 13 had little mast cell degranulation activity . This suggests functional variation in mastoparan family peptides from wasp venoms .

Dosage Effects in Animal Models

The effects of Mastoparan vary with different dosages in animal models. For example, supplementation with the antimicrobial peptide MPX in the broiler diet could effectively improve the performance and intestinal status of broilers .

Metabolic Pathways

Mastoparan is involved in various metabolic pathways. It activates phospholipase A2, C, and D . This leads to the release of serotonin and insulin . Mastoparan also has antimicrobial, hemolytic, and anticancer activities .

Transport and Distribution

Mastoparan is transported and distributed within cells and tissues. It is enriched at peripheral cytoplasmic domains of animal cells which have dynamic actin filaments that rapidly respond to diverse signals .

Subcellular Localization

Mastoparan’s subcellular localization and its effects on activity or function are significant. Mastoparan activates oscillations in cytosolic calcium similar but not identical to Nod factor-induced calcium spiking . Mastoparan-induced calcium changes occur throughout the cell, whereas Nod factor-induced changes are restricted to the region associated with the nucleus .

準備方法

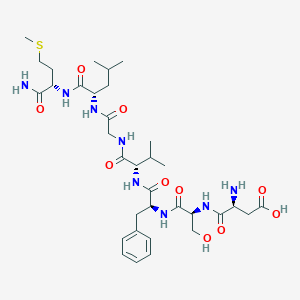

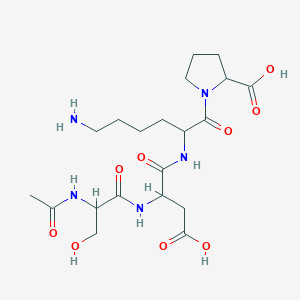

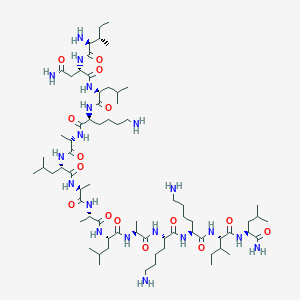

マストパラン (トリフルオロ酢酸塩)は、通常、合成ペプチド合成法で調製されます。 ペプチドは、固相ペプチド合成 (SPPS) 技術を用いて合成されます。この技術では、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加します . 合成経路には、以下のステップが含まれます。

カップリング: HBTUまたはDICなどのカップリング試薬を使用して、アミノ酸を樹脂結合ペプチド鎖にカップリングします。

脱保護: TFAを使用して、アミノ酸上の保護基を除去します。

切断: TFA、水、スカベンジャーを含む切断カクテルを使用して、ペプチドを樹脂から切断します。

化学反応の分析

マストパラン (トリフルオロ酢酸塩)は、以下を含むさまざまな化学反応を受けます。

酸化: マストパランは、反応性酸素種によって酸化され、システイン残基間にジスルフィド結合が形成されます。

還元: DTTまたはTCEPなどの還元剤を使用して、ジスルフィド結合を還元できます。

これらの反応で使用される一般的な試薬と条件には、脱保護用のTFA、カップリング用のHBTUまたはDIC、還元用のDTTまたはTCEPなどがあります。 これらの反応から形成される主な生成物には、酸化または還元されたマストパランおよびそのアナログが含まれます .

科学研究における用途

マストパラン (トリフルオロ酢酸塩)は、以下を含む広範囲の科学研究用途を持っています。

化学: ペプチドと膜の相互作用、およびペプチドの折り畳みを研究するためのモデルペプチドとして使用されます。

生物学: 肥満細胞脱顆粒におけるその役割、およびGTPase活性とカルモジュリン結合に対するその影響が調査されています.

類似化合物との比較

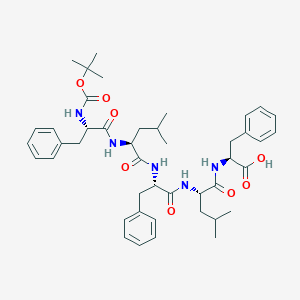

マストパランは、GiおよびGoシグナル伝達に対する高い効力と特異性のために、肥満細胞脱顆粒ペプチドの中で独特です . 類似の化合物には、以下が含まれます。

マストパランX: 同様の生物学的活性を有する別の肥満細胞脱顆粒ペプチドです.

This compound7: ヒスタミン放出活性が向上した、マストパランのより強力なアナログです.

パラポリビアMP: 抗菌活性を有する、マストパラン様ペプチドです.

マストパランは、カルモジュリンに対する強い結合親和性と、カルモジュリン誘発性ホスホジエステラーゼ活性化を阻害する能力で際立っています .

特性

IUPAC Name |

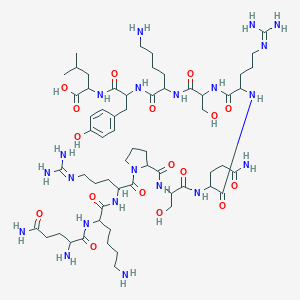

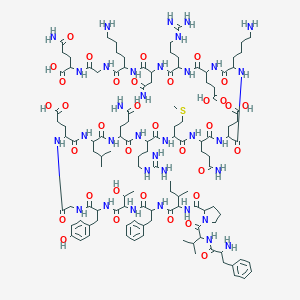

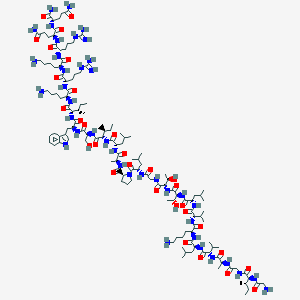

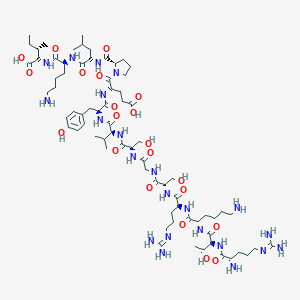

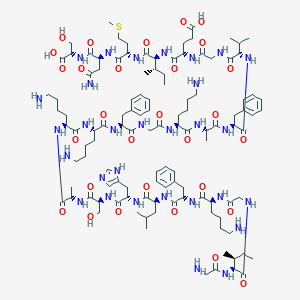

N-[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[(2-amino-3-methylpentanoyl)amino]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H131N19O15/c1-17-40(11)55(75)69(103)88-53(35-54(74)90)68(102)87-52(34-39(9)10)67(101)83-46(25-19-22-28-71)62(96)78-45(16)61(95)86-50(32-37(5)6)65(99)79-42(13)58(92)77-43(14)60(94)85-51(33-38(7)8)66(100)80-44(15)59(93)81-47(26-20-23-29-72)63(97)82-48(27-21-24-30-73)64(98)89-56(41(12)18-2)70(104)84-49(57(76)91)31-36(3)4/h36-53,55-56H,17-35,71-73,75H2,1-16H3,(H2,74,90)(H2,76,91)(H,77,92)(H,78,96)(H,79,99)(H,80,100)(H,81,93)(H,82,97)(H,83,101)(H,84,104)(H,85,94)(H,86,95)(H,87,102)(H,88,103)(H,89,98) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASXKPLGZRMBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H131N19O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1478.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-21-1 | |

| Record name | mastoparan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 72093-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

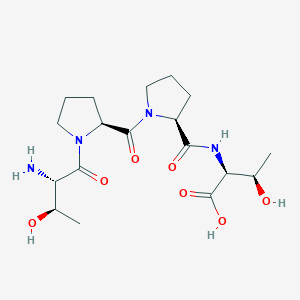

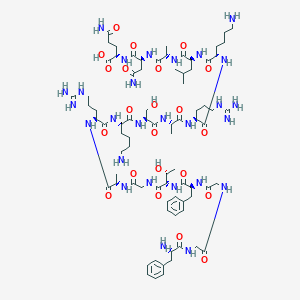

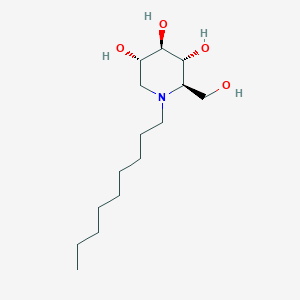

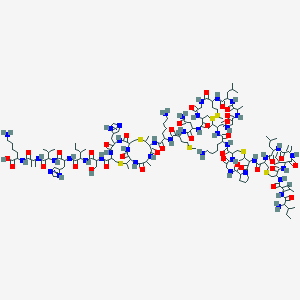

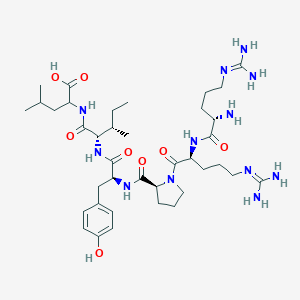

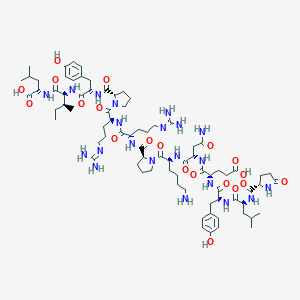

Feasible Synthetic Routes

A: Mastoparan exerts its effects primarily by interacting with G proteins, mimicking the action of ligand-bound receptors. [, ] It directly activates G proteins, particularly Gi/o subtypes, leading to the stimulation of various downstream signaling pathways, such as the phospholipase C (PLC) pathway. [, , , , , , ] This activation results in increased intracellular calcium levels ([Ca2+]i), which is crucial for numerous cellular processes, including exocytosis and hormone release. [, , , , , , , ]

A: Mastoparan is a tetradecapeptide, meaning it consists of 14 amino acid residues. The amino acid sequence of mastoparan is Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH2. It has a molecular weight of 1479.9 g/mol. [, ] Circular dichroism (CD) spectroscopy reveals that mastoparan adopts a random coil structure in aqueous solutions, but readily forms an amphipathic α-helix in the presence of membranes or membrane-mimicking environments, such as detergents or lipid vesicles. [, , , ] This conformational change upon membrane interaction is crucial for its biological activity.

A: Mastoparan itself does not possess intrinsic catalytic activity in the traditional sense of an enzyme. Its primary mechanism of action involves binding and modulating the activity of other proteins, such as G proteins and phospholipases, rather than directly catalyzing chemical reactions. [, , , , , ]

A: Computational methods, including molecular dynamics (MD) simulations, have been employed to investigate the interaction of mastoparan with lipid bilayers. [, , ] These studies provide insights into its membrane insertion mechanism, orientation within the membrane, and the structural determinants of its activity. For example, MD simulations revealed that mastoparan can adopt both in-plane and transmembrane orientations within the lipid bilayer, suggesting a potential mechanism for its membrane-disrupting activity. [] Additionally, quantitative structure-activity relationship (QSAR) studies have explored the relationship between the structure of mastoparan analogs and their biological activity, providing valuable information for the design of more potent and selective analogs. [, , ]

A: As a peptide, mastoparan's stability can be a concern for therapeutic applications. It is susceptible to degradation by proteases present in biological fluids. [] Formulation strategies, such as encapsulation in nanoparticles or conjugation to polymers like chitosan, have been explored to improve its stability, solubility, and bioavailability. [] These strategies aim to protect the peptide from degradation, enhance its delivery to target cells, and prolong its circulation time in vivo.

A: Mastoparan has demonstrated significant efficacy in various in vitro and in vivo models. It has shown potent antimicrobial activity against a broad range of bacteria, including multidrug-resistant strains like Escherichia coli O157:H7. [, , ] Mastoparan exerts its antimicrobial action primarily by disrupting bacterial membranes, leading to cell death. In cellular models, mastoparan has been shown to stimulate various cellular processes, including exocytosis, hormone release, and signal transduction. [, , , , , ] Animal models have been utilized to investigate its potential in treating conditions like global cerebral ischemia. [] For instance, studies have shown that mastoparan can reduce neuronal death and improve neurocognitive function in rat models of global cerebral ischemia. []

A: Mastoparan exhibits hemolytic activity, meaning it can cause the lysis of red blood cells, which raises concerns about its potential toxicity. [, , ] The degree of hemolytic activity varies among mastoparan analogs and is influenced by factors such as hydrophobicity and amphipathicity. Further research is necessary to thoroughly assess its safety profile, determine appropriate dosage ranges, and investigate potential long-term effects.

A: Targeted drug delivery systems are being investigated to enhance mastoparan's therapeutic index by delivering it specifically to the site of action while minimizing off-target effects. Nanoparticles, particularly those composed of biodegradable polymers like chitosan, have shown promise as delivery vehicles for mastoparan. [] These nanoparticles can encapsulate and protect the peptide, enhance its cellular uptake, and potentially target it to specific cell types or tissues, improving its therapeutic efficacy and reducing potential toxicity.

A: The discovery of mastoparan as a bioactive component of wasp venom marked a significant milestone. Subsequent research has elucidated its mechanism of action, particularly its ability to activate G proteins and stimulate downstream signaling cascades. [, ] The development of synthetic analogs with modified structures and activities has expanded its potential applications. Current research focuses on exploring its therapeutic potential, particularly as an antimicrobial and neuroprotective agent. [, , ]

A: Mastoparan research extends beyond its potential therapeutic applications. Its ability to modulate G protein signaling has made it a valuable tool in cell biology research, particularly in studying signal transduction pathways and cellular processes like exocytosis. [] Its interactions with lipid membranes have attracted interest in biophysics and material science, exploring its potential in developing novel drug delivery systems and biomaterials. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。